[(4-Bromo-3-fluorophenyl)methyl](1-methoxypropan-2-yl)amine
Description
(4-Bromo-3-fluorophenyl)methylamine is a secondary amine featuring a substituted benzyl group and a 1-methoxypropan-2-yl substituent. The phenyl ring is functionalized with bromo (Br) and fluoro (F) groups at the 4- and 3-positions, respectively. The 1-methoxypropan-2-yl group introduces a branched ether moiety, enhancing polarity and hydrogen-bonding capacity. This compound is structurally related to intermediates used in pharmaceutical synthesis, where halogenated aromatic systems and amine functionalities are critical for biological activity or chemical reactivity .
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO/c1-8(7-15-2)14-6-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLUAZQKBMNRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or fluorine positions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides or nitriles.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural features and properties of (4-Bromo-3-fluorophenyl)methylamine with its analogs:
| Compound Name (CAS) | Substituents | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Structural Differences |
|---|---|---|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine (Hypothetical) | 4-Br, 3-F, 1-methoxypropan-2-yl | ~276.14 (estimated) | 1 | 3 | Reference compound |
| N-[(3-Bromo-4-fluorophenyl)methyl]-1-methoxypropan-2-amine (1019629-37-8) | 3-Br, 4-F, 1-methoxypropan-2-yl | 276.14 | 1 | 3 | Halogen positions swapped (Br at 3, F at 4) |
| 1-(3-Bromo-4-fluorophenyl)-N-methylmethanamine (216873-74-4) | 3-Br, 4-F, methyl | 218.10 | 1 | 2 | Smaller amine substituent (methyl vs. methoxypropan-2-yl) |
| N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine (1016717-82-0) | 3-Br, 4-F, isopropyl | 246.12 | 1 | 2 | Isopropyl group instead of methoxypropan-2-yl |
| (5-Bromothiophen-2-yl)methyl(1-methoxypropan-2-yl)amine (1019629-46-9) | Thiophene ring, 5-Br, 1-methoxypropan-2-yl | 264.18 | 1 | 3 | Aromatic ring replaced with thiophene |
| 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (1179763-12-2) | 3-F, 4-CH₃, phenylpropan-1-amine | 243.32 | 1 | 1 | Extended alkyl chain and phenyl group |
Key Observations:
- Halogen Positioning: Swapping Br and F positions (e.g., 3-Br vs.
- Amine Substituents: The 1-methoxypropan-2-yl group increases H-bond acceptors (3 vs. 2 in methyl/isopropyl analogs), enhancing solubility but possibly reducing membrane permeability .
- Aromatic System Replacement: Substituting phenyl with thiophene (as in CAS 1019629-46-9) modifies π-π stacking and electronic properties, which could affect bioavailability .
Biological Activity
(4-Bromo-3-fluorophenyl)methylamine is a substituted phenylamine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine and fluorine substituents on the aromatic ring, along with a methoxypropyl amine group, which may enhance its reactivity and interaction with biological targets.
The molecular formula of (4-Bromo-3-fluorophenyl)methylamine is , with a molecular weight of approximately 276.15 g/mol. Its structure can be represented by the following SMILES notation: CC(COC)NCC1=CC(=C(C=C1)Br)F.
Biological Activity Overview
Research indicates that compounds with structural similarities to (4-Bromo-3-fluorophenyl)methylamine exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that substituted phenylamines possess significant antibacterial and antifungal properties. The presence of halogen substituents (bromo and fluoro) can enhance these effects by increasing lipophilicity and altering the compound's interaction with microbial proteins and enzymes .
- Anticancer Potential : Preliminary investigations into similar compounds suggest potential anticancer properties. For example, derivatives of substituted phenylamines have been tested against various cancer cell lines, showing promising results in inhibiting cell growth .
The mechanism of action for (4-Bromo-3-fluorophenyl)methylamine likely involves its interaction with specific molecular targets such as enzymes or receptors. This compound may act as an inhibitor or modulator, influencing biochemical pathways associated with disease processes . Further research is required to elucidate the exact molecular interactions and pathways involved.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of (4-Bromo-3-fluorophenyl)methylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-4-bromoaniline | Dimethylated amine; less steric hindrance | Antimicrobial properties |
| 4-Bromo-2-methylaniline | Similar bromo-substituted aromatic structure | Antifungal activity |
| (4-Bromophenyl)(methyl)amine | Simple substitution; potentially lower activity | Varies widely based on substitution |
The unique combination of bromine, fluorine, and methoxy groups in (4-Bromo-3-fluorophenyl)methylamine may contribute to its enhanced biological activity compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of (4-Bromo-3-fluorophenyl)methylamine in various therapeutic areas:
- Antimicrobial Studies : A study assessing the antibacterial efficacy of halogenated phenylamines found that compounds like (4-Bromo-3-fluorophenyl)methylamine exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Testing : In vitro assays using human breast cancer cell lines demonstrated that derivatives of phenylamines could induce apoptosis at low micromolar concentrations. Further investigation into the specific mechanisms revealed that these compounds might interact with cytochrome P450 enzymes, enhancing their anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
